![molecular formula C15H19N5O B2719956 (2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide CAS No. 2411337-08-9](/img/structure/B2719956.png)
(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide is a complex organic compound that features a combination of pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 3-pyrazol-1-ylpyridine with a suitable aldehyde, followed by the addition of dimethylamine and subsequent cyclization to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-yl)pyridin-2-yl]but-2-enamide
- (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-yl)pyridin-2-yl]but-2-enamide
Uniqueness
Compared to similar compounds, (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-yl)pyridin-2-yl)methyl]but-2-enamide exhibits unique structural features that enhance its reactivity and potential applications. The presence of both pyrazole and pyridine rings provides a versatile platform for chemical modifications and functionalization, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19(2)10-4-7-15(21)17-12-13-14(6-3-8-16-13)20-11-5-9-18-20/h3-9,11H,10,12H2,1-2H3,(H,17,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAGWUZTSWFAHX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(C=CC=N1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(C=CC=N1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2719874.png)
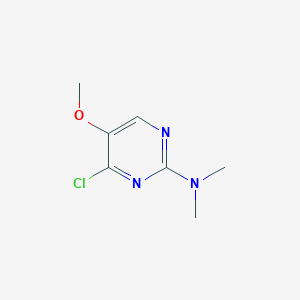
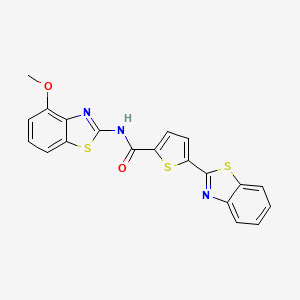
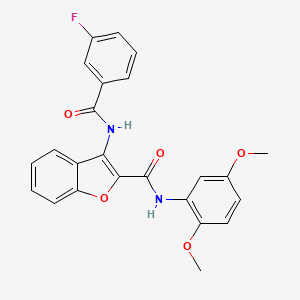
![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2719883.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)
![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

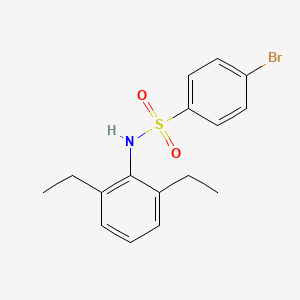
![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)
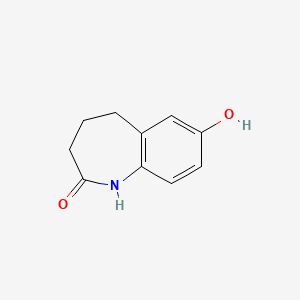
![ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B2719895.png)
